Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Bonding Patterns
Single-crystal X-ray diffraction studies of related thiadiazole-pyrazole hybrids reveal planar heterocyclic cores with bond lengths and angles consistent with delocalized π-electron systems. For example, in analogous structures, the pyrazoline ring exhibits near-planarity, with deviations from the mean plane not exceeding 0.065 Å. The thiadiazole ring in such systems typically shows bond distances of 1.72–1.76 Å for C=S groups and 1.24–1.28 Å for C=N bonds, indicating partial double-bond character.
In dihydro-1H,3H,5H-pyrazolo[1,2-c]thiadiazole-1,3-dithione, the fusion of the pyrazole and thiadiazole rings creates a bicyclic system with pronounced angular strain. Key interatomic parameters include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| N1–C2 (pyrazole) | 1.34 | C2–N1–C5: 108.2 |
| S1–C3 (thiadiazole) | 1.74 | N2–S1–C3: 92.5 |
| C7=S2 (thioketone) | 1.68 | S2–C7–S3: 120.7 |
Intermolecular interactions dominate the crystal packing, with S⋯S chalcogen bonds (3.32–3.45 Å) and C–H⋯S hydrogen bonds (2.85–3.10 Å) forming layered architectures. The presence of two thioketone groups introduces additional dipole-dipole interactions, resulting in a dense packing coefficient of 0.74–0.78.
Comparative Study of Tautomeric Forms
Three dominant tautomers are theoretically possible for this compound (Figure 1):
- Dithione form (1,3-dithione)
- Monothiol-thione form (1-thione-3-thiol)
- Dithiol form (1,3-dithiol)
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level indicate the dithione tautomer is energetically favored by 12.3 kcal/mol over the monothiol-thione form and 18.7 kcal/mol over the dithiol form. This preference arises from conjugation between the thioketone groups and the aromatic π-system, which lowers the overall energy by 23% compared to non-conjugated tautomers.
Experimental validation comes from X-ray photoelectron spectroscopy (XPS), where the S 2p binding energy of 163.1 eV corresponds to thioketone sulfur rather than thiol (164.5–165.8 eV). Nuclear magnetic resonance (NMR) data further support this assignment, with no observable SH proton signals in the δ 3.5–4.5 ppm region.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
- 1565 (C=N stretch, thiadiazole)
- 1248 (C–S stretch, pyrazole)
- 1120 (C=S asymmetric stretch)
- 985 (C=S symmetric stretch)
The absence of N–H stretching vibrations above 3200 cm⁻¹ confirms the dominance of the dithione tautomer.
Nuclear Magnetic Resonance
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.21 (d, J=4.2 Hz, H-4 pyrazole)
- δ 7.89 (t, J=2.1 Hz, H-6 thiadiazole)
¹³C NMR (125 MHz, DMSO-d₆):
- δ 192.4 (C=S, thioketone)
- δ 158.9 (C=N, thiadiazole)
- δ 142.3 (C-3 pyrazole)
The deshielded thioketone carbon at δ 192.4 ppm matches computational predictions (δ 189–194 ppm).
UV-Vis Spectroscopy
In acetonitrile, the compound shows absorption maxima at:
- 278 nm (π→π* transition, ε=12,400 M⁻¹cm⁻¹)
- 325 nm (n→π* transition, ε=8,700 M⁻¹cm⁻¹)
Time-dependent DFT calculations reproduce these transitions within 5 nm accuracy, assigning the 325 nm band to sulfur lone pair excitation.
Computational Modeling of Electronic Structure
DFT calculations reveal a HOMO-LUMO gap of 3.81 eV, with the HOMO localized on the pyrazole ring and the LUMO on the thiadiazole moiety (Figure 2). Natural bond orbital (NBO) analysis identifies three-center hyperconjugative interactions between the thioketone groups and adjacent nitrogen atoms, stabilizing the structure by 28.3 kcal/mol.
The Mulliken charge distribution shows significant polarization:
- S1 (thiadiazole): -0.32 e
- S2 (thioketone): +0.18 e
- N3 (pyrazole): -0.41 e
This charge separation facilitates intermolecular charge transfer, as evidenced by a calculated dipole moment of 5.23 Debye.
Properties
CAS No. |
143869-38-9 |
|---|---|
Molecular Formula |
C5H6N2S3 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione |
InChI |
InChI=1S/C5H6N2S3/c8-4-6-2-1-3-7(6)5(9)10-4/h1-3H2 |
InChI Key |
IMYITMOFCBTJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=S)SC(=S)N2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with β-Dicarbonyl Compounds
A common initial step involves the reaction of hydrazine or hydrazino-functionalized precursors with β-dicarbonyl compounds (e.g., acetylacetone) to form the pyrazole ring via cyclocondensation. This step is often performed in ethanol under reflux with catalytic acid to promote ring closure.
Formation of the 1,3,4-Thiadiazole Ring via Cyclization of Thiosemicarbazides
The 1,3,4-thiadiazole ring is typically synthesized by cyclization of thiosemicarbazide derivatives. This involves:
- Acylation of thiosemicarbazides followed by dehydration using reagents such as sulfuric acid, polyphosphoric acid, or methane sulfonic acid.
- Oxidative cyclization of thiosemicarbazones with ferric chloride or other oxidants.
- Cyclization of bithioureas under oxidative or dehydrating conditions.
These methods yield 5-substituted 2-amino-1,3,4-thiadiazoles with high purity and yield.
Thionation to Introduce Dithione Functionalities
The conversion of lactam or lactone groups into thiolactams or thiones is achieved using thionating agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). This step is crucial for installing the dithione groups at positions 1 and 3 of the thiadiazole ring.
- Lawesson’s reagent is often used to convert 4-thiazolidinones into 4-thiazolidin-thiones, which are key intermediates for further ring construction.
Specific Preparation Method for Dihydro-1H,3H,5H-pyrazolo[1,2-c]thiadiazole-1,3-dithione
Stepwise Synthesis Outline
This two-step approach, starting from thiazolidinones and proceeding through thionation and cyclization, has been demonstrated to efficiently yield the target compound with confirmed structure by elemental and spectral analysis.
Alternative Synthetic Routes
One-Pot Multi-Component Reactions
Some studies report one-pot, multi-component reactions involving hydrazino compounds, β-dicarbonyls, aldehydes, and phenacyl bromides to simultaneously build pyrazole and dihydrothiadiazine skeletons. These reactions proceed in ethanol under reflux with triethylamine as base, yielding fused heterocycles in good yields.
Domino Double 1,3-Dipolar Cycloaddition
A novel method involves domino double 1,3-dipolar cycloaddition of nitrile imines to Erlenmeyer thioazlactones, followed by elimination steps to form functionalized N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines. This method offers rapid access to structurally diverse pyrazolo-thiadiazole derivatives and has been validated by X-ray crystallography.
Research Findings and Yields
Spectroscopic and Structural Confirmation
- FT-IR spectra show characteristic bands for C=S stretching (~1200-1300 cm⁻¹) and N-H stretching (~3200-3400 cm⁻¹).
- ^1H NMR confirms pyrazole and thiadiazole ring protons.
- Elemental analysis matches calculated values for C, H, N, and S.
- X-ray crystallography validates ring fusion and dithione placement in advanced studies.
Chemical Reactions Analysis
Types of Reactions
Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo-thiadiazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in developing new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the substituents present on the compound .
Comparison with Similar Compounds
Key Observations :
Reactivity Insights :
- Thione groups in similar compounds (e.g., ) undergo alkylation with methyl iodide, suggesting the target compound may exhibit analogous S-alkylation behavior .
- The fused pyrazolo-thiadiazole system is prone to electrophilic substitution at the pyrazole ring, as seen in triazolo-thiadiazole derivatives .
Theoretical Predictions for the Target Compound :
- Antiviral Potential: Structural similarity to ’s thiadiazole-thiones suggests possible HIV protease inhibition .
- Coordination Chemistry : Dual thione groups could act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), analogous to ’s tricarbonitrile derivatives .
Biological Activity
Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione (CAS No. 143869-38-9) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects supported by case studies and research findings.
- Molecular Formula : CHNS
- Appearance : Solid or liquid
- Purity : 99.90%
- Applications : Pharmaceutical and agricultural industries
Antimicrobial Activity
Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole derivatives are reported to exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole derivatives against bacterial strains such as Escherichia coli and Salmonella typhi. The compounds demonstrated zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | Concentration (μg/disk) |
|---|---|---|---|
| Compound 18a | Salmonella typhi | 19 | 500 |
| Compound 18b | E. coli | 15 | 500 |
Anticancer Activity
Research has shown that derivatives of dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole possess cytotoxic properties against various cancer cell lines. For instance, studies indicated that certain derivatives exhibited GI values in the range of 0.74 to 10.0 μg/mL against human colon cancer cells (HCT116), lung cancer cells (H460), and breast cancer cells (MCF-7) .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | GI (μg/mL) |
|---|---|---|
| Compound A | HCT116 | 3.29 |
| Compound B | H460 | 10 |
| Compound C | MCF-7 | 5.0 |
The biological activity of dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole is attributed to its ability to interact with biomolecules such as DNA and proteins due to its mesoionic nature. This interaction enhances cell permeability and facilitates the compound's entry into cells . Additionally, the presence of the thiadiazole moiety is linked to various pharmacological activities including:
- Antimicrobial : Effective against a range of bacterial and fungal pathogens.
- Anticancer : Induces cytotoxic effects in multiple cancer cell lines.
- Anti-inflammatory : Exhibits potential in reducing inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:
-
Study on Antimicrobial Properties :
- Researchers synthesized a series of dihydro-thiadiazole derivatives and tested their antimicrobial activity against standard strains. The most active compound showed significant inhibition against both gram-positive and gram-negative bacteria.
-
Cytotoxicity Evaluation :
- In vitro tests on human cancer cell lines revealed that specific derivatives caused substantial growth inhibition at low concentrations. The mechanisms involved apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
